(R)-N-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride
Description
Properties
IUPAC Name |
(3R)-N-(2-nitrophenyl)pyrrolidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.ClH/c14-13(15)10-4-2-1-3-9(10)12-8-5-6-11-7-8;/h1-4,8,11-12H,5-7H2;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWCOMBVUIEGMO-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=CC=CC=C2[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NC2=CC=CC=C2[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-N-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a nitro-substituted benzene derivative reacts with the pyrrolidine ring.
Resolution of Enantiomers: The resulting racemic mixture can be resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods: Industrial production of ®-N-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and employing efficient purification techniques.
Types of Reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: ®-N-(2-Aminophenyl)pyrrolidin-3-amine hydrochloride.
Substitution: Various substituted pyrrolidine derivatives.
Oxidation: Pyrrolidone derivatives.
Scientific Research Applications
®-N-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of nitrophenyl-substituted pyrrolidines on biological systems, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of ®-N-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may participate in hydrogen bonding or π-π interactions, while the pyrrolidine ring can enhance binding affinity through its conformational flexibility. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aryl Substituent Modifications
- (R)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine Hydrochloride (CAS: 1233860-39-3): This analog introduces a fluorine atom at the 3-position of the 2-nitrophenyl group. The fluorine increases lipophilicity and may enhance metabolic stability compared to the non-fluorinated parent compound. Such modifications are common in medicinal chemistry to optimize pharmacokinetics .
- (R)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine Hydrochloride (CAS: 1233859-97-6) :
Here, fluorine is positioned at the 6-nitrophenyl site, altering steric and electronic interactions. The ortho-nitro and para-fluoro arrangement could influence binding affinity in target proteins .
Table 1: Aryl-Modified Analogs
| Compound Name | Substituent Position | Molecular Weight | Key Feature |
|---|---|---|---|
| (R)-N-(2-Nitrophenyl)pyrrolidin-3-amine HCl | 2-Nitro | 261.68* | Baseline electron withdrawal |
| (R)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine HCl | 3-Fluoro, 2-Nitro | 279.68 | Enhanced lipophilicity |
| (R)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine HCl | 2-Nitro, 6-Fluoro | 261.68 | Steric hindrance modulation |
Core Ring and Functional Group Variations
- N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine Dihydrochloride: Replaces the 2-nitrophenyl group with a trifluoromethylpyrimidine moiety.
- (R)-4,6-Dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine Hydrochloride (CAS: 1289584-90-2) :
Methyl groups on the pyrimidine ring increase steric bulk and hydrophobicity, which may affect solubility and membrane permeability .
Table 2: Heterocyclic Core Modifications
| Compound Name | Core Structure | Functional Group | Molecular Weight |
|---|---|---|---|
| (R)-N-(2-Nitrophenyl)pyrrolidin-3-amine HCl | Pyrrolidine | 2-Nitrophenyl | 261.68 |
| N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine HCl | Pyrrolidine | Trifluoromethylpyrimidine | 267.76* |
| (R)-4,6-Dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine HCl | Pyrrolidine | Dimethylpyrimidine | 228.72 |
Stereochemical Comparisons
- (S)-N-(4-Methylbenzyl)pyrrolidin-3-amine Hydrochloride (CAS: 1289585-18-7) :
The S-enantiomer with a 4-methylbenzyl group demonstrates how stereochemistry and aryl substituent size influence chiral recognition in receptor binding. Enantiomeric pairs often exhibit divergent biological activities . - (S)-Piperidin-3-amine Derivatives :
Piperidine analogs (e.g., (S)-piperidin-3-amine) highlight the impact of ring size on conformational flexibility. Pyrrolidine’s 5-membered ring imposes greater torsional strain compared to piperidine’s 6-membered ring, affecting binding kinetics .
Functional Group Replacements
- (R)-1-((2-Nitrophenyl)sulfonyl)pyrrolidin-3-amine Hydrochloride : The sulfonyl group replaces the amine linkage, increasing electron withdrawal and altering solubility. Sulfonamides are more resistant to hydrolysis than amines, enhancing metabolic stability .
Biological Activity
(R)-N-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article explores its structure, synthesis, biological interactions, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C10H14ClN3O2 and a molecular weight of approximately 243.69 g/mol. The compound features a pyrrolidine ring substituted with a nitrophenyl group, which is crucial for its biological activity. The presence of the nitrophenyl moiety enhances its solubility and reactivity, making it suitable for various pharmacological applications.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Electrophilic Aromatic Substitution : Introduction of the nitrophenyl group.
- Cyclization : Formation of the pyrrolidine ring from appropriate precursors.
- Purification : Techniques such as recrystallization or chromatography are used to obtain a pure product.
Industrial methods may utilize optimized reaction conditions to enhance yield and purity during large-scale production.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. The unique structural features provided by the nitrophenyl group and the pyrrolidine ring contribute to its biological profile .
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound. For example, derivatives containing the nitrophenyl group have shown significant activity against resistant strains of Streptococcus pneumoniae and Streptococcus pyogenes. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating potent antibacterial properties .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| (R)-N-(2-Nitrophenyl)pyrrolidin-3-amine | 3.12 - 12.5 | S. pneumoniae, S. pyogenes |
| Control (Ciprofloxacin) | 2 | E. coli, S. aureus |
Other Biological Activities
In addition to antibacterial properties, research indicates that this compound may possess antifungal activities and potential applications in treating neuropathic pain through modulation of ion channels such as TRPV1 . The compound's interactions with various biological pathways suggest a broad spectrum of potential therapeutic uses.
Case Studies
- Antibacterial Efficacy : A study demonstrated that modifications on the C-6 position of lincomycin derivatives, including those with nitrophenyl substitutions, significantly improved their antibacterial efficacy against resistant strains compared to traditional antibiotics .
- Pyrrole Derivatives : Research on pyrrole-based compounds indicated that certain derivatives exhibited MIC values as low as 3.125 μg/mL against Staphylococcus aureus, showcasing the potential for developing new antibacterial agents from similar structural frameworks .
Q & A
Q. How can this compound be synthesized, and what are common reaction conditions?
- Answer : While specific routes for this compound are not detailed in the evidence, synthesis of analogous pyrrolidine derivatives typically involves:
- Key Steps :
Nitro-group introduction : Electrophilic aromatic substitution on 2-nitrophenyl precursors.
Pyrrolidine functionalization : Amine alkylation or reductive amination under inert atmospheres (e.g., N₂).
Chiral resolution : Use of chiral auxiliaries or chromatography to isolate the (R)-enantiomer.
- Reagents : Common reducing agents (e.g., NaBH₄, LiAlH₄) and bases (e.g., K₂CO₃) .
Advanced Research Questions
Q. What analytical methods are recommended for purity assessment and structural characterization?
- Answer :
- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm for nitroaromatic absorption).
- Structural Confirmation :
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion peaks.
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify stereochemistry and nitro-group positioning.
- Chiral HPLC : To validate enantiomeric excess (ee) using chiral stationary phases (e.g., Chiralpak® columns) .
Q. How might structural features influence its biological activity in neurotransmitter systems?
- Answer :
- Nitroaryl Group : May act as an electron-withdrawing group, enhancing binding to amine receptors (e.g., serotonin or dopamine transporters).
- Pyrrolidine Scaffold : Conformationally restricted amine likely improves selectivity for G-protein-coupled receptors (GPCRs).
- Chirality : The (R)-enantiomer may exhibit distinct receptor affinity compared to (S)-forms, as seen in analogous CNS-targeting compounds .
- Methodological Note : Validate activity via radioligand binding assays (e.g., [³H]citalopram for serotonin transporters) .
Q. How can researchers resolve contradictions in reported biological data for this compound?
- Answer :
- Validation Steps :
Reproducibility : Repeat assays under standardized conditions (pH, temperature, solvent).
Orthogonal Assays : Cross-verify using functional (e.g., cAMP accumulation) and binding assays.
Impurity Analysis : Quantify byproducts (e.g., nitro-reduction products) via LC-MS.
- Structural Confounds : Use X-ray crystallography or computational docking to assess binding poses .
Q. What are the challenges in designing pharmacokinetic studies for this compound?
- Answer :
- Metabolic Stability : Nitro groups are prone to reduction (e.g., via cytochrome P450 enzymes); use liver microsomes to assess metabolic pathways.
- Solubility Limits : Hydrochloride salts may precipitate in physiological buffers; optimize formulations using co-solvents (e.g., PEG 400).
- Blood-Brain Barrier (BBB) Penetration : Predict via logP calculations (target ~2–3) or in vitro BBB models (e.g., MDCK-MDR1 cells) .
Key Methodological Recommendations
- Stereochemical Integrity : Monitor enantiomeric stability under storage via periodic chiral HPLC .
- Toxicity Screening : Despite unclassified GHS status, conduct Ames tests for mutagenicity and acute toxicity in rodent models .
- Synthetic Optimization : Explore microwave-assisted synthesis to reduce reaction times and improve yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
